2-Bromo-1-(2-bromopyridin-3-YL)ethanone
Description
2-Bromo-1-(2-bromopyridin-3-yl)ethanone is a brominated ketone derivative featuring a pyridine ring substituted with bromine at the 2-position and a bromoethylketone group at the 3-position. This compound is of interest in organic synthesis due to its electrophilic α-carbon, making it a versatile intermediate for nucleophilic substitution reactions, particularly in heterocyclic chemistry and pharmaceutical development .
Properties
Molecular Formula |
C7H5Br2NO |
|---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2 |
InChI Key |
RGMLBGVVPKTTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Pyridine-Based Derivatives
- 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6): Structural Difference: Bromine at the pyridine 6-position instead of 2-position. Properties: Molecular weight 278.93 g/mol; storage under inert atmosphere at 2–8°C . Reactivity: Positional isomerism may alter electronic effects, influencing reaction kinetics in cross-coupling reactions.
- 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS 1256823-89-8): Structural Difference: Methyl group at pyridine 2-position and bromine at 5-position.
Heterocyclic Analogues
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a): Structural Difference: Pyrrolopyridine core instead of pyridine. Properties: Higher melting point (280–282°C) and yield (92%) compared to pyridine derivatives, likely due to increased molecular rigidity .
- 2-Bromo-1-(furan-2-yl)ethanone: Structural Difference: Furan ring instead of pyridine. Impact: Furan’s electron-rich nature reduces the electrophilicity of the α-carbon, slowing nucleophilic substitution compared to pyridine-based compounds .
Physicochemical Properties
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